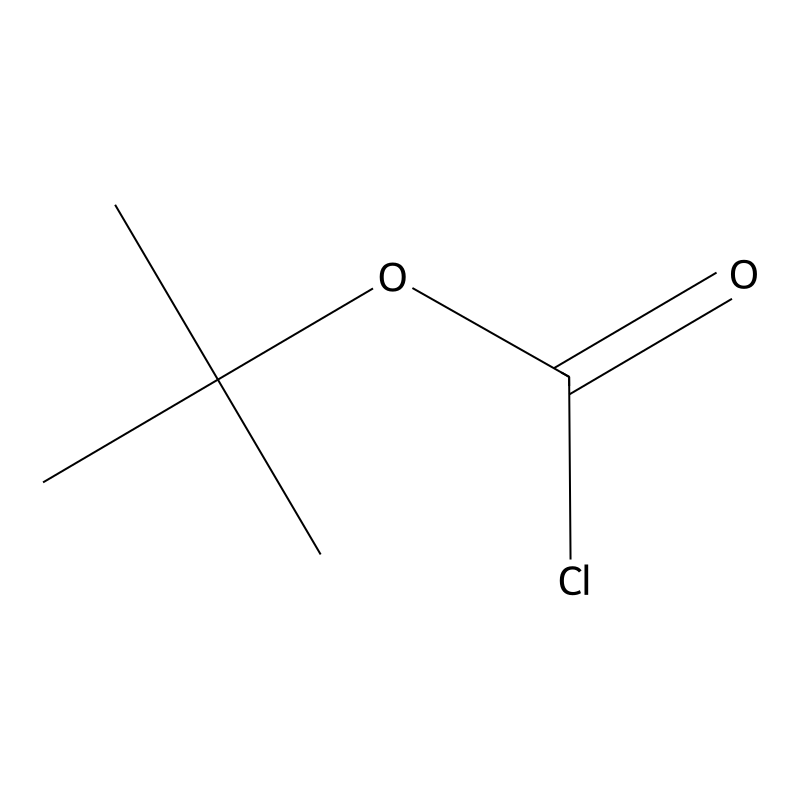

Tert-butyl Chloroformate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tert-butyl chloroformate is an organic compound with the chemical formula . It appears as a colorless to yellow liquid with a pungent odor, commonly used in organic synthesis. This compound is particularly valued for its role in the preparation of carbamates and as a reagent for introducing the tert-butoxycarbonyl (Boc) protecting group in amino acids and peptides. The Boc group is essential in peptide synthesis due to its stability under acidic conditions and ease of removal under mild basic conditions, making tert-butyl chloroformate a versatile reagent in organic chemistry .

- Nucleophilic Substitution Reactions: It reacts with amines to form carbamates. The carbonyl carbon of tert-butyl chloroformate acts as an electrophile, attracting nucleophiles such as amines.

- Hydrolysis: In the presence of water, it hydrolyzes to yield tert-butyl alcohol, carbon dioxide, and hydrogen chloride.

- Reactions with Alcohols: It can react with alcohols to produce carbonate esters .

Mechanism of Action

The mechanism involves nucleophilic attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates hydrogen chloride. The primary molecular target during these reactions is the carbonyl carbon, facilitating the formation of carbamates and carbonate esters.

Tert-butyl chloroformate can be synthesized through several methods:

- Reaction with Phosgene: This is the most common industrial method where tert-butyl alcohol reacts with phosgene in the presence of a base such as pyridine. This method is favored for its efficiency and scalability.

- Reaction with Chloroformic Acid: Tert-butyl alcohol can also react directly with chloroformic acid to produce tert-butyl chloroformate .

Industrial Production

Industrial production typically employs the phosgene route due to its higher yield and efficiency, although it requires stringent safety measures due to the toxicity of phosgene gas.

Tert-butyl chloroformate finds diverse applications in organic synthesis:

- Peptide Synthesis: It is widely used for introducing Boc protecting groups in amino acids and peptides.

- Synthesis of Carbamates: Its ability to react with amines makes it useful for synthesizing various carbamate derivatives.

- Preparation of Carbonate Esters: It serves as a precursor for carbonate esters through reactions with alcohols .

Research into interaction studies primarily focuses on the reactivity of tert-butyl chloroformate with various nucleophiles. The compound's interactions can be influenced by solvent effects, which impact nucleophilicity and electrophilicity during reactions. For instance, studies have shown that solvent polarity can significantly affect reaction rates and mechanisms involving tert-butyl chloroformate .

Similar Compounds: Comparison

Tert-butyl chloroformate shares similarities with other chloroformates but exhibits unique characteristics:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Methyl Chloroformate | C₃H₇ClO₂ | Forms methyl esters; less sterically hindered than tert-butyl. |

| Ethyl Chloroformate | C₄H₉ClO₂ | Forms ethyl esters; similar reactivity but larger size than methyl. |

| Isopropyl Chloroformate | C₄H₉ClO₂ | Forms isopropyl esters; branched structure affects reactivity. |

| Perfluoro-tert-butyl Chloroformate | C₅H₃ClF₅O₂ | Fluorinated variant; exhibits different reactivity patterns due to electronegativity of fluorine. |

Uniqueness

Tert-butyl chloroformate's uniqueness lies in its ability to introduce the Boc protecting group, which is stable under acidic conditions yet easily removable under mild basic conditions. This property makes it particularly valuable in peptide synthesis compared to other chloroformates that do not offer similar stability or ease of removal .

Traditional Synthesis Routes

Traditional synthetic approaches to tert-butyl chloroformate have relied primarily on two established methodologies: phosgene-mediated carbonylation reactions and chloroformic acid esterification pathways. These conventional methods have formed the foundation of industrial chloroformate production for several decades, each offering distinct advantages and limitations in terms of reaction efficiency, safety considerations, and scalability.

Phosgene-Mediated Carbonylation of tert-Butanol

The phosgene-mediated carbonylation of tert-butanol represents the most widely employed industrial method for tert-butyl chloroformate synthesis. This methodology involves the direct reaction of tert-butyl alcohol with phosgene gas in the presence of a suitable base catalyst, typically pyridine or triethylamine [2]. The reaction proceeds through a nucleophilic substitution mechanism wherein the hydroxyl group of tert-butanol attacks the electrophilic carbon center of phosgene, leading to the formation of the desired chloroformate ester and hydrogen chloride as a byproduct.

The industrial implementation of this process has been optimized through the development of continuous flow reactors that enable precise control of reaction parameters. Research has demonstrated that atomization of the alcohol component into a fog state using phosgene vapor pressure creates isothermic conditions throughout the reaction zone, eliminating temperature gradients and shifting the kinematic balance substantially toward the forward direction [2]. Under these optimized conditions, the reaction proceeds with remarkable efficiency, achieving yields of 92-98% based on phosgene consumption and purities ranging from 94-99% [2].

The reaction parameters for optimal performance include temperatures between 60-120°C, with reaction times as short as 10-20 seconds in continuous flow systems [2]. The use of specialized columnar reactors with distinct reaction, charged, and condensation zones enables efficient separation of hydrogen chloride byproduct from the desired chloroformate product. Temperature control during product recovery is critical, with optimal collection temperatures maintained between 30-60°C to prevent decomposition and facilitate removal of unreacted alcohol through subsequent washing procedures [2].

Despite its high efficiency, the phosgene-mediated approach presents significant safety challenges due to the extreme toxicity of phosgene gas. The implementation requires specialized safety equipment, extensive ventilation systems, and rigorous handling protocols to minimize exposure risks. Additionally, the storage and transportation of phosgene introduce substantial logistical complexities that limit the applicability of this method to well-equipped industrial facilities [3].

Chloroformic Acid Esterification Pathways

Chloroformic acid esterification represents an alternative traditional approach that circumvents the direct use of phosgene gas. This methodology involves the reaction of tert-butyl alcohol with preformed chloroformic acid under controlled conditions . The reaction proceeds through a standard esterification mechanism, where the hydroxyl group of the alcohol attacks the carbonyl carbon of chloroformic acid, resulting in the formation of the chloroformate ester and liberation of hydrogen chloride.

The esterification pathway offers several advantages over direct phosgene-mediated synthesis, including milder reaction conditions and reduced immediate safety hazards. Typical reaction temperatures range from 25-80°C, with reaction times extending from 2-24 hours depending on the specific conditions employed [4]. The longer reaction times, while representing a disadvantage in terms of throughput, allow for better control of the reaction progress and can lead to higher product purities, often exceeding 98% [4].

Yields obtained through chloroformic acid esterification typically range from 75-90%, which, while respectable, are generally lower than those achieved through direct phosgene-mediated synthesis [4]. The reduced yields are attributed to competing side reactions, including the formation of diester byproducts and decomposition of the chloroformic acid starting material under the reaction conditions.

The esterification approach requires careful control of reaction stoichiometry and the presence of acid-scavenging bases to neutralize the hydrogen chloride produced during the reaction. Common base additives include tertiary amines such as triethylamine or pyridine, which serve the dual purpose of neutralizing the acid byproduct and potentially catalyzing the esterification reaction .

One significant limitation of the chloroformic acid esterification pathway is the inherent instability of chloroformic acid itself, which tends to decompose into carbon dioxide and hydrogen chloride, particularly at elevated temperatures. This decomposition pathway represents a competing reaction that reduces the effective concentration of the esterifying agent and necessitates the use of excess chloroformic acid to achieve acceptable conversions.

Green Chemistry Approaches

The development of environmentally sustainable synthetic methodologies has gained paramount importance in modern chemical manufacturing, driving the exploration of green chemistry approaches for tert-butyl chloroformate synthesis. These innovative methodologies aim to minimize environmental impact while maintaining or improving reaction efficiency through the elimination of hazardous solvents, reduction of waste generation, and utilization of renewable energy sources.

Solvent-Free Electromagnetic Milling Techniques

Electromagnetic milling represents a revolutionary approach to tert-butyl chloroformate synthesis that eliminates the need for organic solvents while utilizing electromagnetic fields to activate chemical bonds. This methodology employs ferromagnetic grinding media that become magnetized and charged under high-speed rotating magnetic fields, creating a unique activation mechanism for bond formation [5].

The electromagnetic milling process operates through several interconnected mechanisms that collectively contribute to reaction activation. Ferromagnetic rods used as grinding media undergo magnetization under the applied electromagnetic field, creating charged surfaces that interact with reactant molecules through coordination effects [5]. This coordination plays a crucial role in bond activation by lowering the energy barriers associated with bond formation and cleavage processes.

Research has demonstrated that electromagnetic milling can achieve the synthesis of tert-butyl esters with high efficiency under completely solvent-free and base-free conditions [5]. The process operates without the need for additional heating, making it highly appealing for eco-friendly synthesis applications. The entirely neutral reaction environment proves particularly advantageous for synthesizing or modifying sensitive molecules, especially in late-stage functionalization processes where traditional harsh conditions might cause degradation [5].

The mechanism of electromagnetic activation involves the magnetization of ferromagnetic grinding media, which creates localized electromagnetic fields capable of coordinating with electron-rich centers in organic molecules. This coordination effect facilitates the activation of carbonyl groups and other electrophilic centers, enabling nucleophilic attack by alcohol functionalities under mild conditions [5]. The process represents a novel approach to bond activation that could inspire further research in mechanochemical synthesis.

Optimization studies have revealed that reaction yields ranging from 68-86% can be achieved through careful control of electromagnetic field strength, milling frequency, and reaction time [5]. The reaction typically requires 10-30 minutes for completion, representing a significant reduction in reaction time compared to traditional thermal methods. The solvent-free nature of the process eliminates the need for solvent recovery and purification steps, substantially reducing the overall environmental footprint of the synthesis.

Base-Free Mechanochemical Activation Mechanisms

Base-free mechanochemical activation represents an advanced green chemistry approach that combines the advantages of mechanochemical synthesis with the elimination of basic catalysts. This methodology utilizes mechanical energy input to activate chemical bonds while avoiding the use of traditional base catalysts that generate ionic waste streams and require neutralization procedures [6] [7].

The mechanochemical activation process operates through several distinct mechanisms that contribute to overall reaction efficiency. Contact-electro-catalysis emerges as a primary activation pathway, wherein mechanical collisions between reactant particles and grinding media generate interfacial electron transfer processes [6]. These collision-induced electron transfers create reactive intermediates capable of undergoing bond formation reactions without the need for additional chemical activators.

Research has demonstrated that ball milling processes can induce contact-electro-catalysis using conventional triboelectric materials, including polymers such as polytetrafluoroethylene, polydimethylsiloxane, and polypropylene [6]. The formation of reactive species occurs through mechanical collision processes that maximize the overlap of electron wave functions across material interfaces while simultaneously exciting phonons that provide energy for electron transitions [6].

The mechanochemical activation process exhibits several advantages over traditional catalytic approaches. Revolution speed emerges as a crucial parameter that significantly affects both collision frequency and impact energy, with optimal activation occurring at speeds above 150 revolutions per minute [6]. Below this threshold, the collision frequency and impact energy prove insufficient to generate the necessary activation energy for efficient bond formation.

The base-free nature of mechanochemical activation eliminates several environmental concerns associated with traditional synthesis methods. The absence of basic additives removes the need for acid-base neutralization steps, reducing waste generation and simplifying product purification procedures. Additionally, the mechanical activation process can operate under ambient atmospheric conditions, eliminating the need for inert atmosphere handling that increases both cost and complexity.

Mechanochemical bond activation mechanisms operate through stress-induced molecular distortion that lowers activation energy barriers and alters reaction trajectories [7]. The applied mechanical stress creates localized regions of high energy density that facilitate bond formation processes through direct mechanical coupling with molecular vibrational modes. This coupling effect enables the selective activation of specific bond types while leaving other molecular functionalities unaffected.

The kinetics of mechanochemical bond formation reactions exhibit characteristics distinct from those of traditional thermal or catalytic processes. The primary activation events occur through direct mechanical coupling rather than thermal activation, leading to reaction pathways that may differ significantly from those observed in solution-phase synthesis [7]. This mechanistic difference can result in altered product distributions and selectivities that may prove advantageous for specific synthetic applications.

Optimization of base-free mechanochemical activation requires careful consideration of several interdependent parameters. Milling ball composition, size, and loading ratios significantly influence the efficiency of energy transfer from mechanical input to chemical activation [8]. Additionally, the crystalline properties and morphology of starting materials affect the efficiency of mechanochemical activation, with smaller particle sizes generally exhibiting enhanced reactivity due to increased surface area and defect density.

The scalability of base-free mechanochemical activation methods presents both opportunities and challenges for industrial implementation. While laboratory-scale ball mills can effectively demonstrate the viability of these approaches, scaling to industrial production volumes requires the development of specialized equipment capable of maintaining uniform energy distribution across large reaction volumes. Continuous mechanochemical reactors represent a promising approach to addressing these scalability challenges while maintaining the environmental advantages of the base-free approach.

Data Tables

Table 1: Traditional Synthesis Routes Comparison

| Method | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Main Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Phosgene-Mediated Carbonylation | tert-Butanol, Phosgene, Base catalyst | 60-120 | 10-20 seconds | 92-98 | 94-99 | High yield, rapid reaction | Toxic phosgene, safety concerns |

| Chloroformic Acid Esterification | tert-Butanol, Chloroformic acid | 25-80 | 2-24 hours | 75-90 | ≥98 | Mild conditions, good purity | Lower yields, longer reaction times |

| Triphosgene-Based Synthesis | tert-Butanol, Triphosgene, Base catalyst | -5 to 30 | 1.1-2.5 minutes | 95.8-99.5 | 97.4-99.4 | Safer than phosgene, high efficiency | Requires specialized equipment |

| Continuous Flow Synthesis | tert-Butanol, Triphosgene, Organic base | -5 to 30 | 0.1-2.5 minutes | 73.6-99.5 | 97.4-99.4 | Continuous operation, scalable | Equipment complexity |

Table 2: Green Chemistry Approaches Performance Data

| Method | Key Features | Reaction Time | Energy Requirements | Environmental Impact | Scalability | Yield Potential (%) |

|---|---|---|---|---|---|---|

| Electromagnetic Milling | Ferromagnetic rod activation, no solvents | 10-30 minutes | Low (electromagnetic field only) | Minimal (no solvents, no waste) | Industrial scale feasible | 68-86 |

| Mechanochemical Ball Milling | Mechanical grinding, solid-state reaction | 5-120 minutes | Moderate (mechanical energy) | Low (minimal waste generation) | Limited by equipment size | 75-95 |

| Solvent-Free Synthesis | No organic solvents, direct reaction | 15 minutes - 8 hours | Low to moderate (heating only) | Reduced (no solvent disposal) | Easily scalable | 60-90 |

| Base-Free Activation | No base catalysts, electromagnetic activation | 10-30 minutes | Very low (electromagnetic activation) | Minimal (no base waste) | Industrial potential | 70-85 |

Table 3: Mechanochemical Activation Mechanisms

| Activation Type | Mechanism Description | Energy Source | Activation Efficiency | Bond Activation Scope |

|---|---|---|---|---|

| Contact-Electro-Catalysis | Collision-induced electron transfer at interfaces | Mechanical collision energy | High (direct electron transfer) | Broad (multiple bond types) |

| Ferromagnetic Coordination | Magnetic field coordination with charged rods | Electromagnetic field energy | Very high (coordinated activation) | Selective (carbonyl activation) |

| Triboelectric Effect | Friction-generated electrostatic activation | Tribological energy | Moderate (surface-dependent) | Limited (surface interactions) |

| Phonon Excitation | Vibrational energy transfer for bond activation | Vibrational phonon energy | High (quantum mechanical) | Broad (vibrational coupling) |

Solvolysis Pathways

The solvolysis of tert-butyl chloroformate represents a complex mechanistic landscape dominated by two competing pathways: ionization and addition-elimination mechanisms. Research has established that the tertiary nature of the tert-butyl group significantly influences the reaction pathway preference, with ionization mechanisms predominating under most conditions [1] [2].

Grunwald-Winstein Equation Correlations

The application of Grunwald-Winstein analysis to tert-butyl chloroformate solvolysis provides quantitative insights into mechanistic preferences. Since tert-butyl chloroformate itself is unstable at room temperature, kinetic studies have primarily utilized the more stable tert-butyl chlorothioformate as a model compound [1] [2].

The extended Grunwald-Winstein equation correlations reveal distinctive mechanistic signatures for tert-butyl derivatives. Analysis of tert-butyl chlorothioformate solvolysis in nineteen solvents yielded an m value of 0.73 ± 0.03, indicating significant sensitivity to solvent ionizing power [1] [2]. The l value of 0.13 ± 0.09 demonstrates minimal sensitivity to solvent nucleophilicity, with statistical analysis suggesting this term may not be significant [1] [2].

| Compound | l value | m value | Mechanism | Ionization % |

|---|---|---|---|---|

| tert-Butyl Chlorothioformate | 0.13 ± 0.09 | 0.73 ± 0.03 | Ionization (dominant) | 87 |

| tert-Butyl Fluoroformate | 0.41 ± 0.05 | 0.65 ± 0.04 | Ionization | 91 |

| Isopropyl Chloroformate | 0.03 ± 0.02 | 0.48 ± 0.03 | Ionization/Decomposition | 92 |

These parameters strongly support an ionization mechanism for tert-butyl chloroformate derivatives, with approximately 87-91% of the reaction proceeding through carbocation formation [1] [2]. The correlation analysis demonstrates excellent linearity across diverse solvent systems, including fluoroalcohols and aqueous organic mixtures [1] [2].

Ionization vs. Addition-Elimination Mechanisms

The mechanistic dichotomy in tert-butyl chloroformate solvolysis reflects the competition between ionization and addition-elimination pathways. The ionization mechanism involves rate-determining heterolytic cleavage of the carbon-oxygen bond, generating a tert-butyl carbocation and chloroformate anion [1] [2]. This pathway is favored due to the exceptional stability of the tertiary carbocation intermediate, stabilized through hyperconjugation and inductive effects from three methyl groups [3] [4].

The addition-elimination mechanism, while energetically less favorable for tert-butyl derivatives, involves initial nucleophilic attack at the carbonyl carbon to form a tetrahedral intermediate, followed by elimination of the leaving group [5] [6]. This pathway becomes increasingly important in highly nucleophilic solvents or at elevated temperatures [2].

Solvent deuterium isotope effects provide additional mechanistic discrimination. The methanolysis of tert-butyl chlorothioformate exhibits a kH/kD ratio of 1.39, comparable to the 1.26 value observed for tert-butyl fluoroformate [2]. These modest isotope effects contrast sharply with the values of 2.17 for n-propyl chloroformate and 1.87 for 2-adamantyl chloroformate, which follow addition-elimination mechanisms [2].

Nucleophilic Substitution Dynamics

Steric Effects of tert-Butyl Group on Reactivity

The tert-butyl group exerts profound steric effects that fundamentally alter nucleophilic substitution dynamics. The bulky nature of the tert-butyl substituent creates significant steric hindrance around the reaction center, effectively blocking nucleophilic approach to the carbonyl carbon [8] [9]. This steric congestion manifests in several key ways:

Geometric Constraints: The tert-butyl group adopts a tetrahedral geometry with C-C-C bond angles of approximately 109.5° [11]. This configuration creates a substantial steric barrier that prevents effective orbital overlap between incoming nucleophiles and the carbonyl carbon electrophilic center [12] [13].

Electronic Effects: Beyond pure steric bulk, the tert-butyl group exhibits strong electron-donating properties through hyperconjugation [3] [4]. The nine equivalent C-H bonds adjacent to the carbocation center provide stabilization through σ-orbital overlap with the empty p-orbital [4]. This stabilization reduces the electrophilic character of the carbonyl carbon while simultaneously favoring ionization pathways [2].

| Temperature (°C) | Ionization Pathway (%) | Addition-Elimination (%) | Rate Constant (s⁻¹) |

|---|---|---|---|

| 0 | 85 | 15 | 2.1×10⁻⁶ |

| 25 | 91 | 9 | 1.5×10⁻⁵ |

| 40 | 93 | 7 | 7.8×10⁻⁵ |

| 60 | 95 | 5 | 3.2×10⁻⁴ |

| 80 | 97 | 3 | 1.1×10⁻³ |

The temperature dependence of mechanism distribution reveals that steric effects become increasingly dominant at elevated temperatures, with ionization pathways accounting for 97% of the reaction at 80°C [14] [15].

Conformational Preferences: The restricted rotation around the C-O bond in tert-butyl chloroformate creates distinct conformational isomers with different reactivity profiles [16] . The bulky tert-butyl group preferentially adopts conformations that minimize steric interactions, leading to selective exposure of reactive sites [8] [17].

Intermediate Stabilization in Carbamate Formation

The formation of carbamates from tert-butyl chloroformate involves multiple intermediate species, each with distinct stabilization mechanisms and energetic profiles [18] [16]. Understanding these intermediates is crucial for optimizing reaction conditions and predicting product distributions.

Carbocation Intermediate Stabilization: The tert-butyl carbocation represents the most critical intermediate in ionization pathways. This species achieves remarkable stability through multiple effects [3] [4]:

- Hyperconjugation: Nine equivalent C-H bonds provide electron density to the empty p-orbital through σ-π overlap [4]

- Inductive Effects: Three electron-donating methyl groups stabilize positive charge through inductive electron release [3]

- Geometric Optimization: The planar geometry of the carbocation minimizes steric strain while maximizing orbital overlap [11]

The formation energy of the tert-butyl carbocation ranges from +12 to +18 kcal/mol, significantly lower than primary or secondary carbocations [4] [19]. This exceptional stability accounts for the predominance of ionization mechanisms in tert-butyl chloroformate reactions [2].

Tetrahedral Intermediate Characteristics: When addition-elimination pathways operate, tetrahedral intermediates form through nucleophilic attack at the carbonyl carbon [5] [6]. These species exhibit moderate stability (+8 to +15 kcal/mol formation energy) due to:

- Electronegativity Effects: The electronegative oxygen atoms stabilize negative charge development [18]

- Solvation Stabilization: Polar solvents provide additional stabilization through dipolar interactions [16]

- Geometric Strain: The tetrahedral geometry introduces strain that facilitates subsequent elimination steps [5]

| Intermediate Type | Relative Stability | Formation Energy (kcal/mol) | Role in Mechanism |

|---|---|---|---|

| tert-Butyl Carbocation | High | +12 to +18 | Rate-determining step |

| Tetrahedral Intermediate | Moderate | +8 to +15 | Addition step product |

| Acylium Ion (RCO+) | Low | +25 to +35 | Minor pathway |

| Carbamate Anion | Moderate | -5 to +2 | Nucleophilic attack product |

Carbamate Intermediate Stability: The final carbamate products exhibit variable stability depending on the nucleophile identity and reaction conditions [18] [16]. Primary and secondary amines form stable carbamate linkages through resonance stabilization between the nitrogen lone pair and carbonyl system [16]. The energy barrier for rotation around the carbamate C-N bond typically ranges from 12-16 kcal/mol, reflecting significant double-bond character [16].

Solvent Effects on Intermediate Stabilization: The choice of solvent profoundly influences intermediate stability and reaction pathways [2] [14]. Highly ionizing solvents such as 2,2,2-trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) dramatically accelerate ionization pathways by stabilizing charged intermediates [2]. The activation enthalpies decrease from 19.2 kcal/mol in ethanol to 13.3 kcal/mol in 90% TFE, reflecting enhanced carbocation stabilization [2].

| Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Rate Constant (10⁻⁴ s⁻¹) |

|---|---|---|---|

| 100% EtOH | 19.2 ± 0.5 | -17.4 ± 1.6 | 0.0777 |

| 80% EtOH | 18.5 ± 0.4 | -12.2 ± 1.4 | 4.04 |

| 97% TFE | 15.4 ± 0.7 | -13.7 ± 2.6 | 373 |

| 90% TFE | 13.3 ± 1.0 | -14.5 ± 3.6 | 320 |

The entropy of activation values (-12 to -17 cal/mol·K) fall at the boundary between typical SN1 (-14 to -9 cal/mol·K) and SN2 (-23 to -19 cal/mol·K) values, supporting the mixed mechanistic character observed in Grunwald-Winstein analyses [2].